2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a chlorophenyl group, and a methoxyphenylacetamide moiety
Mechanism of Action
Target of Action
It has been found to exhibit potent and selective antifungal activity againstCryptococcus species . Cryptococcus neoformans and Cryptococcus gattii are known to cause fatal invasive infections, especially in immunocompromised patients .
Mode of Action
It has been shown to have potent in vitro and in vivo antifungal activity against cryptococcus spp with MIC values less than 1 μg/mL .
Biochemical Pathways
The compound’s potent antifungal activity suggests that it may interfere with essential biochemical pathways in cryptococcus spp, leading to their inhibition and death .
Pharmacokinetics
The compound’s potent in vivo antifungal efficacy suggests that it may have favorable pharmacokinetic properties that allow it to reach its target site of action and exert its antifungal effects .
Result of Action
The compound’s antifungal action results in a significant reduction in fungal burden and a significant extension of survival time in a wax moth larval fungal infection model . This suggests that the compound may have potential therapeutic applications in the treatment of infections caused by Cryptococcus spp .
Preparation Methods
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps The initial step often includes the formation of the triazolo[4,3-a]pyrazine core through cyclization reactionsIndustrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolo[4,3-a]pyrazine core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar compounds include other triazolopyrazines and triazoloquinoxalines. Compared to these compounds, 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenylacetamide groups. This unique structure may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)31-13-14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKIQPGDPSUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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